N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-17-8-4-1-2-5-9-17)16-21-12-14-22(15-13-21)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQBYNPBNYDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can inhibit the activity of these channels, thereby reducing neuronal excitability and preventing seizures.
Comparison with Similar Compounds
N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but differs in the substituents on the piperazine ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and is used in the study of Alzheimer’s disease.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties, making it a valuable compound for scientific research and pharmaceutical development .
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